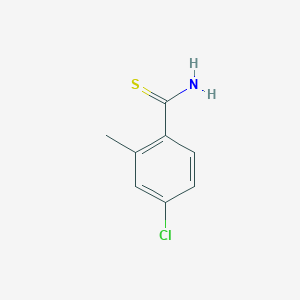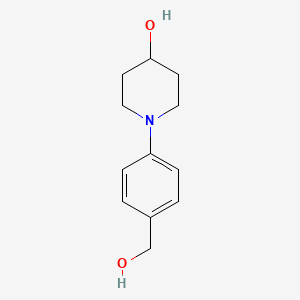
1-(4-Hydroxymethylphenyl)piperidin-4-ol
説明
“1-(4-Hydroxymethylphenyl)piperidin-4-ol” is a chemical compound with a molecular formula of C12H17NO . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of piperidin-4-ol derivatives, such as “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, has been a subject of interest in recent scientific literature . These compounds have been synthesized via efficient synthetic routes and characterized by 1H NMR, 13C NMR, and MS . A one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has also been reported .Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxymethylphenyl)piperidin-4-ol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The vibrational spectra, NBO, and UV-spectral analysis of 4-Hydroxypiperidine have been studied .Chemical Reactions Analysis
Piperidine derivatives, including “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Hydroxymethylphenyl)piperidin-4-ol” include a predicted boiling point of 413.8±45.0 °C and a predicted density of 1.201±0.06 g/cm3 .科学的研究の応用
Neuroprotective Agents
Research has identified potent and selective N-methyl-D-aspartate (NMDA) antagonists based on the structural framework similar to 1-(4-Hydroxymethylphenyl)piperidin-4-ol, demonstrating significant neuroprotective capabilities. These compounds have shown to protect cultured hippocampal neurons from glutamate toxicity, indicating their potential as neuroprotective agents with minimal undesired effects, such as reduced alpha 1 adrenergic affinity, which is a common side effect of many NMDA antagonists (Chenard et al., 1995).
Antimicrobial Activity
The antimicrobial potential of 1-(4-Hydroxymethylphenyl)piperidin-4-ol derivatives has been explored, with certain compounds showing a broad spectrum of activity against various microorganisms. This suggests the possibility of developing new antimicrobial agents based on these structures, which could be beneficial in addressing the growing concern of antibiotic resistance (Dyusebaeva et al., 2017).
Antihypertensive Agents
The synthesis and evaluation of novel compounds derived from 1-(4-Hydroxymethylphenyl)piperidin-4-ol have led to the discovery of potential antihypertensive agents. These studies involve the development of spiropiperidine-fused compounds, demonstrating the versatility of this chemical framework in the creation of drugs aimed at managing hypertension (Takai et al., 1985).
Opiate Analgesics
In the quest for opiate analgesics with improved pharmacological properties, the xanthene-9-spiro-4'-piperidine nucleus, closely related to 1-(4-Hydroxymethylphenyl)piperidin-4-ol, has been identified as a promising scaffold. Modifications to this nucleus, such as introducing a hydroxyl group, have led to the creation of potent mu-opiate agonists, suggesting a potential route for developing new analgesic drugs (Galt et al., 1989).
Safety And Hazards
将来の方向性
Piperidine derivatives, including “1-(4-Hydroxymethylphenyl)piperidin-4-ol”, continue to be a significant area of research, particularly in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Future research will likely continue to explore the synthesis, characterization, and potential applications of these compounds .
特性
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSLCCVWYRRLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654331 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxymethylphenyl)piperidin-4-ol | |
CAS RN |
914349-20-5 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



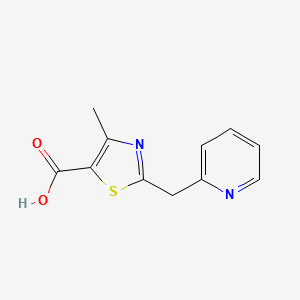
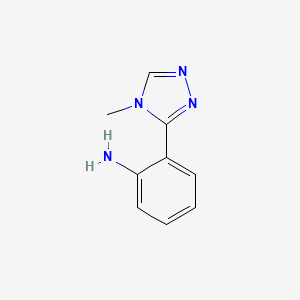
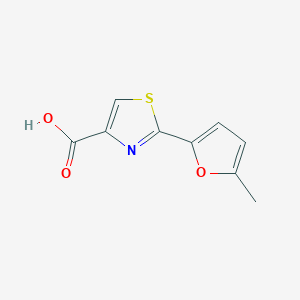
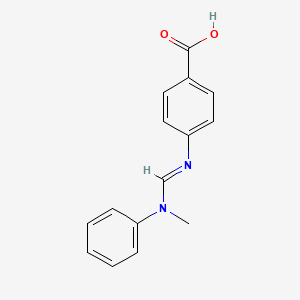
![2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B1416493.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416495.png)
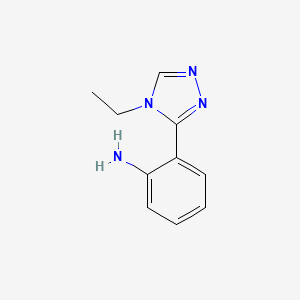
![N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B1416497.png)
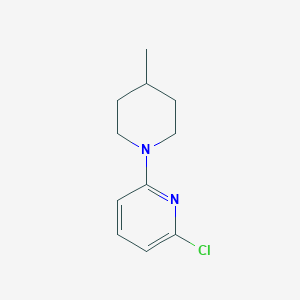

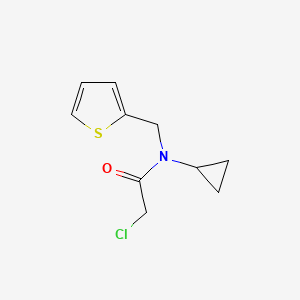
![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)

